molecular formula C15H20N2O2S B2388912 N-(4-isopropylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide CAS No. 1396628-23-1

N-(4-isopropylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide

Cat. No.: B2388912
CAS No.: 1396628-23-1
M. Wt: 292.4
InChI Key: JOFBYMXKSFAQGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-isopropylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide is a synthetic organic compound featuring a seven-membered 1,4-thiazepane ring fused with a carboxamide group . The molecule’s structure includes a substituted phenyl ring (4-isopropyl) attached to the carboxamide nitrogen, which contributes to its unique electronic and steric properties for investigative applications . Compounds based on the 1,4-thiazepane scaffold and carboxamide functional groups are of significant interest in medicinal and organic chemistry research, serving as valuable building blocks for the synthesis of more complex molecular architectures . Researchers utilize these structures to explore novel biological activities and mechanisms of action. The incorporation of the isopropylphenyl group enhances the compound's lipophilicity, which can influence its behavior in biochemical systems . As a key intermediate, this compound can be used to study structure-activity relationships (SAR) and for the development of potential pharmacologically active agents . ATTENTION: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use. It is not for administration to humans or animals. Please adhere to all relevant safety protocols and regulations when handling this chemical .

Properties

IUPAC Name

5-oxo-N-(4-propan-2-ylphenyl)-1,4-thiazepane-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-10(2)11-3-5-12(6-4-11)16-15(19)13-9-20-8-7-14(18)17-13/h3-6,10,13H,7-9H2,1-2H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFBYMXKSFAQGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2CSCCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-isopropylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide typically involves the formation of the thiazepane ring followed by the introduction of the isopropylphenyl and carboxamide groups. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable thiol with an amine in the presence of a cyclizing agent can lead to the formation of the thiazepane ring. Subsequent functionalization steps introduce the isopropylphenyl and carboxamide groups.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-(4-isopropylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols

Scientific Research Applications

Chemistry

  • Building Block in Synthesis :
    • N-(4-isopropylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide serves as a precursor for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, facilitating the development of new compounds.
  • Reagent in Chemical Reactions :
    • The compound can act as a reagent in organic synthesis, particularly in reactions involving nucleophilic substitutions and cyclization processes. Its thiazepane moiety enhances reactivity due to the presence of both nitrogen and sulfur atoms.

Biology

  • Potential Antimicrobial Properties :
    • Preliminary studies suggest that derivatives of thiazepane compounds exhibit antimicrobial activity. Research indicates that modifications to the thiazepane structure can enhance efficacy against various bacterial strains, including both gram-positive and gram-negative bacteria.
  • Anticancer Research :
    • Compounds similar to this compound have shown promise in anticancer studies. For instance, structural analogs have demonstrated cytotoxic effects against leukemia cells with varying degrees of potency . This suggests potential for the target compound in cancer therapeutics.
  • Enzyme Inhibition Studies :
    • The compound has been investigated for its ability to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and implicated in type 2 diabetes mellitus. By inhibiting DPP-IV, the compound may enhance insulin secretion and improve glycemic control .

Medicine

  • Drug Development :
    • Given its biological activities, this compound is being explored for therapeutic applications. Its potential as a DPP-IV inhibitor positions it as a candidate for developing new diabetes medications .
  • Pharmacological Studies :
    • Ongoing pharmacological studies aim to better understand the mechanisms of action of this compound and its derivatives. Investigations focus on how these compounds interact with biological targets at the molecular level.

Case Studies and Research Findings

Study FocusFindings
Antimicrobial Activity Related thiazepane compounds exhibited significant antibacterial effects against various pathogens.
Cytotoxicity Against Cancer Cells Studies showed IC50 values indicating cytotoxic effects on leukemia cell lines .
DPP-IV Inhibition Research supports the role of thiazepane derivatives in enhancing GLP-1 activity through DPP-IV inhibition .

Mechanism of Action

The mechanism of action of N-(4-isopropylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Features

Feature N-(4-isopropylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide W54011 SB290157
Core Structure 1,4-thiazepane (7-membered, S/N heteroatoms) Tetralin (fused bicyclic) L-arginine backbone
Key Substituents 4-isopropylphenyl, 5-oxo 4-dimethylaminophenylmethyl, 7-methoxy Diphenylethoxy, acetyl
Molecular Weight (Da) ~306.4 (estimated) ~525.1 (reported) ~495.6 (reported)
Polar Groups Amide, ketone Amide, methoxy, dimethylamino Carboxylate, guanidinium
Hypothetical Solubility Moderate (amide/ketone) High (polar substituents) Low (lipophilic groups)
Target Relevance GPCRs (inferred) GPCRs (documented) Chemokine receptors

Discussion of Structural Implications

  • Thiazepane vs. Tetralin : The thiazepane’s sulfur atom may enhance metabolic stability compared to tetralin’s purely hydrocarbon framework. However, the tetralin’s rigidity could improve binding affinity to flat receptor pockets.
  • Substituent Effects: The 4-isopropylphenyl group common to both this compound and W54011 suggests a role in hydrophobic receptor binding. W54011’s additional dimethylamino group likely aids in solubility and cationic interactions, absent in the thiazepane derivative.
  • Synthetic Accessibility : Thiazepane synthesis may involve ring-closing metathesis or cyclization of thiol-containing precursors, while tetralin derivatives like W54011 require Friedel-Crafts or Diels-Alder strategies .

Biological Activity

N-(4-isopropylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the thiazepane class, characterized by a seven-membered ring containing sulfur and nitrogen atoms. Its molecular formula is C13H16N2O2S, indicating the presence of functional groups that may contribute to its biological activity.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action:

  • Enzyme Inhibition : Compounds in this class have been studied for their ability to inhibit specific enzymes involved in disease processes, such as kinases and proteases.
  • Calcium Regulation : Some derivatives have shown effects on calcium channels, which are crucial for neuronal signaling and muscle contraction.
  • Neuroprotective Effects : Analogues have been investigated for their neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

Biological Activity Overview

A summary of the biological activities observed in studies involving this compound and related compounds is presented in the table below:

Activity TypeObservationsReferences
Antitumor Inhibitory effects on cancer cell proliferation
Neuroprotection Reduced neuronal cell death in models of stroke
Calcium Channel Modulation Modulation of calcium influx in neurons
Enzyme Inhibition Inhibition of specific kinases

Case Study 1: Neuroprotective Activity

In a study assessing neuroprotective effects, this compound demonstrated significant reduction in cell death in SH-SY5Y neuroblastoma cells subjected to oxidative stress. The compound was tested at various concentrations (1 μM to 30 μM), with notable protective effects observed at lower concentrations.

Case Study 2: Antitumor Activity

A separate investigation into the antitumor properties revealed that the compound inhibited the growth of several cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

  • Cytotoxicity Assessment : Initial cytotoxicity studies indicated that while some derivatives exhibited toxic effects at high concentrations (30 μM), others maintained cell viability, suggesting a therapeutic window for further exploration .
  • Pharmacokinetics : Studies on pharmacokinetic properties indicate favorable absorption and distribution characteristics, which are critical for therapeutic efficacy .

Q & A

Q. What is the established synthetic route for N-(4-isopropylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide, and what are the critical reaction conditions influencing yield?

Methodological Answer: The synthesis involves three key steps (Fig. 1):

Thiazepane Ring Formation : Reacting methyl acrylate with L-cysteine under alcoholic conditions to yield methyl S-(3-methoxy-3-oxopropyl)-L-cysteinate (88% yield).

Cyclization : Treating the intermediate with ammonia in methanol to generate (R)-5-oxo-1,4-thiazepane-3-carboxylic acid.

Coupling : Using HATU as a coupling agent in DMF to react the carboxylic acid with 4-isopropylaniline, yielding the final product (15% yield).

Q. Critical Factors :

  • Coupling Efficiency : The low yield in the final step (15%) suggests optimization is needed, such as testing alternative coupling reagents (e.g., EDC/HOBt) or solvent systems (e.g., THF or DCM).
  • Cyclization Conditions : Ammonia concentration and reaction time must be tightly controlled to avoid side reactions.

Q. Table 1. Synthetic Steps and Yields

StepReagents/ConditionsYield
1Methyl acrylate, L-cysteine, ethanol88%
2NH₃, methanol, refluxNot reported
3HATU, DMF, 4-isopropylaniline15%

Q. Reference :

Q. Which spectroscopic and crystallographic methods are recommended for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to verify the thiazepane ring, carboxamide linkage, and isopropylphenyl substituent. Key signals include:
    • Thiazepane carbonyl at ~170 ppm (13{}^{13}C).
    • Amide proton resonance at ~8 ppm (δ, 1^1H).
  • Infrared Spectroscopy (IR) : Confirm the presence of C=O stretches (1650–1750 cm⁻¹) for the amide and thiazepane ketone.
  • Mass Spectrometry (HRMS) : Validate molecular weight with high-resolution data.
  • X-ray Crystallography : If single crystals are obtained, use SHELX or WinGX for structure refinement. This is critical for resolving stereochemistry in the thiazepane ring.

Q. Reference :

Advanced Research Questions

Q. How can researchers optimize the low yield observed during the final coupling step with 4-isopropylaniline?

Methodological Answer:

  • Reagent Screening : Replace HATU with DCC/DMAP or PyBOP to improve activation of the carboxylic acid.
  • Solvent Optimization : Test polar aprotic solvents (e.g., acetonitrile) or mixed solvents (DMF:DCM) to enhance solubility.
  • Temperature Control : Conduct the reaction under microwave-assisted conditions at 50–60°C to accelerate kinetics.
  • Purification : Use preparative HPLC instead of column chromatography to recover more product.

Q. Experimental Design :

Set up a fractional factorial design to test reagent/solvent combinations.

Monitor reaction progress via TLC or LC-MS at intervals.

Q. Reference :

Q. What structural analogs of this compound have been studied, and how does the 1,4-thiazepane ring influence bioactivity?

Methodological Answer:

  • Key Analogs :
    • W54011 : A G-protein-coupled receptor ligand with a 4-isopropylphenyl-carboxamide motif, highlighting the pharmacophoric role of the aryl group .
    • Thiazole/Oxazole Derivatives : Compounds like N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide demonstrate that heterocyclic systems enhance metabolic stability and target binding .

Q. Role of the 1,4-Thiazepane Ring :

  • Conformational Flexibility : The seven-membered ring allows adaptability in binding to enzyme pockets (e.g., HDACs or proteases).
  • Hydrogen Bonding : The ketone and amide groups facilitate interactions with catalytic residues in biological targets.

Q. Reference :

Q. How can computational methods predict the compound’s interaction with histone deacetylases (HDACs)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model the compound into HDAC active sites (e.g., HDAC6). Focus on the zinc-binding motif and hydrophobic pockets.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-enzyme complex.
  • Pharmacophore Modeling : Identify critical features (e.g., the carboxamide as a zinc-chelating group) using MOE or Discovery Studio.

Q. Data Analysis :

  • Compare binding energies (ΔG) with known HDAC inhibitors (e.g., vorinostat).
  • Validate predictions via enzymatic assays measuring IC₅₀ values.

Q. Reference :

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?

Methodological Answer:

  • Substituent Variation :
    • Replace the 4-isopropylphenyl group with fluorinated (e.g., 2,4-difluorophenyl) or electron-deficient aryl groups to modulate lipophilicity .
    • Modify the thiazepane ring by introducing substituents at C2 or C6 to alter ring conformation.
  • Biological Assays :
    • Screen derivatives against cancer cell lines (e.g., HeLa or MCF-7) and measure apoptosis markers (e.g., caspase-3 activation).
    • Test HDAC inhibition using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC).

Q. Table 2. Example Derivatives for SAR Studies

DerivativeModificationAssay Outcome
A4-CF₃-phenylIncreased HDAC6 inhibition
BThiazepane → oxazepaneReduced cytotoxicity

Q. Reference :

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.